Pasakbumin-A

Description

Properties

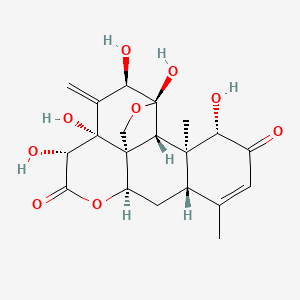

Molecular Formula |

C20H24O9 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(1R,4S,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |

InChI |

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20+/m0/s1 |

InChI Key |

UCUWZJWAQQRCOR-AIMGAIMTSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O |

Origin of Product |

United States |

Isolation, Characterization, and Synthetic Approaches to Pasakbumin a and Analogues

Methodologies for Extraction and Purification from Eurycoma longifolia Jack

The extraction and purification of Pasakbumin-A from Eurycoma longifolia typically involve various solvent-based methods, targeting the quassinoid compounds concentrated in different plant parts, primarily the roots and leaves. Common extraction techniques include maceration, percolation, reflux, and Soxhlet extraction, often employing ethanol (B145695) or methanol (B129727) as solvents researchgate.net. Water has also been used as an extraction solvent researchgate.netbehtadaru.com.

A detailed process for the extraction and purification of Eurycomanone (B114608) (this compound) involves multiple steps to achieve high purity. This typically includes preparing an initial extract, followed by degreasing using solvents like petroleum ether to remove lipid-soluble components. Subsequently, the Eurycomanone component is extracted using solvents such as ethyl acetate. Further purification often involves column chromatography, decolorization, concentration, crystallization, and drying, with reported purities reaching up to 98.6% via HPLC google.com.

While Eurycomanone (this compound) has been detected in various plant parts, studies indicate varying concentrations. Researchers have measured higher concentrations in leaves (6.0568 μg/mL) compared to roots (0.3533 μg/mL) wikipedia.org. However, much of the traditional medicinal use and research focuses on root extracts behtadaru.comnih.govcropj.com.

Table 1: Common Extraction Methods for Eurycoma longifolia Constituents

| Extraction Method | Primary Solvents Used | Typical Application | Notes |

| Maceration | Ethanol (96%), Water | General extraction | Involves soaking plant material in solvent at room temperature or slightly elevated temperatures researchgate.net. |

| Percolation | Ethanol (96%), Hot Water | Extraction of active compounds | Solvent is passed through the plant material; can be done with hot or cold solvents researchgate.net. |

| Reflux | Ethanol, Methanol | Extraction of compounds | Involves heating the solvent and plant material under reflux conditions to increase extraction efficiency researchgate.nettandfonline.com. |

| Soxhlet Extraction | Ethanol, Dichloromethane | Efficient extraction of compounds | Continuous extraction process using a Soxhlet apparatus researchgate.netphcogj.com. |

Biosynthesis Pathways and Precursor Analysis in Eurycoma longifolia

Eurycoma longifolia is a rich source of diverse bioactive compounds, with quassinoids being a major class behtadaru.comnih.gov. These quassinoids are a group of nortriterpenoids nih.gov. While specific detailed pathways for this compound biosynthesis are not extensively detailed in the provided literature, it is understood that plant roots are generally significant sites for the biosynthesis of terpenoids, steroids, alkaloids, and phenolic compounds cropj.com. Research indicates that E. longifolia possesses pathways for terpenoid backbone biosynthesis and sesquiterpenoid and triterpenoid (B12794562) synthesis, which are relevant to the production of compounds like this compound researchgate.net. The plant's metabolic machinery synthesizes these complex molecules from simpler precursors, although the exact enzymatic steps and precursor molecules leading specifically to this compound require further elucidation.

Research on Semisynthesis and Total Synthesis Strategies for this compound

The scientific literature available does not provide specific details regarding the semisynthesis or total synthesis of this compound itself. However, the general principles of these synthetic approaches are well-established in organic chemistry.

Total Synthesis involves the complete construction of a complex molecule from simple, readily available starting materials through a series of controlled chemical reactions. This process often requires intricate retrosynthetic analysis to plan the most efficient route, tackling challenges related to stereochemistry and functional group manipulation cri.or.thbeilstein-journals.orgnih.govrsc.org.

Semisynthesis , in contrast, begins with a compound isolated from a natural source and modifies it through a limited number of chemical steps to create a new derivative with potentially improved or altered properties. This method is often more efficient than total synthesis, as it leverages the complex molecular framework already provided by nature wikipedia.org.

While these general strategies are applicable to many natural products, specific research detailing the synthesis of this compound has not been identified in the provided search results.

Analogues and Derivatives: Pasakbumin-B, Pasakbumin-C, and Pasakbumin-D Research

Eurycoma longifolia is known to produce several quassinoids structurally related to this compound. Among these are Pasakbumin-B, Pasakbumin-C, and Pasakbumin-D, which have been isolated and characterized from the plant nih.govmdpi.comacs.orgamegroups.orgresearchgate.net.

Pasakbumin-B: This compound has been frequently isolated alongside this compound (Eurycomanone) behtadaru.comnih.govtandfonline.commdpi.comamegroups.orgamegroups.cnresearchgate.net. Structurally, it has been identified as 13β,21-epoxyeurycomanone amegroups.orgamegroups.cn. Research has indicated that Pasakbumin-B, similar to this compound, exhibits potent antiulcer activity mdpi.comresearchgate.net. Furthermore, Pasakbumin-B has shown promising binding affinity against SARS-CoV-2 target enzymes in silico studies imist.ma.

Pasakbumin-C: Identified as 11β,20-epoxy-pentahydroxypicras-3-ene-2,16-dione amegroups.orgamegroups.cn, Pasakbumin-C is another quassinoid found in E. longifolia nih.govmdpi.comacs.orgresearchgate.net. Compounds related to Pasakbumin-C have demonstrated antiproliferative and anticancer activities researchgate.net.

Pasakbumin-D: This compound is also listed among the quassinoids isolated from E. longifolia mdpi.comacs.org.

These related compounds contribute to the broad spectrum of biological activities attributed to Eurycoma longifolia, highlighting the importance of studying the entire class of quassinoids found in the plant.

Mechanistic Studies of Pasakbumin a Bioactivity: Cellular and Molecular Insights

Antimycobacterial Activity Research

Pasakbumin-A, a natural compound isolated from the plant Eurycoma longifolia Jack, has been the subject of research for its potential as a novel anti-tuberculosis (TB) agent. nih.govplos.orgbiorxiv.org Studies have focused on its ability to control the growth of Mycobacterium tuberculosis (Mtb), the causative agent of TB, by modulating the host's immune response. nih.govbiorxiv.orgelsevierpure.com Research indicates that this compound significantly inhibits the intracellular proliferation of Mtb within macrophages, the primary host cells for this pathogen. nih.govplos.orgresearchgate.net This activity positions this compound as a candidate for host-directed therapy (HDT), a strategy that aims to enhance the host's own defense mechanisms to combat infection. nih.govplos.orgelsevierpure.com

Modulation of Host Defense Mechanisms against Mycobacterium tuberculosis (Mtb)

The antimycobacterial effect of this compound is not due to direct toxicity to the bacteria but rather through the enhancement of the host's innate immune functions. nih.govplos.org Research has demonstrated that this compound protects host cells from Mtb-induced death and improves defense mechanisms within infected macrophages. nih.govbiorxiv.orgelsevierpure.com This modulation of the host response involves several key cellular processes, including the induction of autophagy and the increased production of antimicrobial molecules. nih.govplos.orgmdpi.com

A primary mechanism through which this compound exerts its anti-Mtb effect is by inducing autophagy in infected macrophages. nih.govbiorxiv.orgresearchgate.netmdpi.com Autophagy is a fundamental cellular process for degrading and recycling cellular components, which also functions as an innate defense mechanism to eliminate intracellular pathogens like Mtb. plos.org Treatment of Mtb-infected macrophages with this compound leads to an increase in the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. plos.org This induction of autophagy is critical for the suppression of intracellular Mtb growth. nih.govplos.org

Table 1: Effect of this compound on Signaling Pathways in Mtb-Infected Macrophages

| Treatment Condition | Phosphorylated ERK1/2 Level | Phosphorylated IκB-α Level | Phosphorylated NF-κB p65 Level | Outcome |

| Mtb Infection Alone | Baseline | Baseline | Baseline | Standard infection progression |

| Mtb Infection + this compound | Enhanced | Enhanced | Enhanced | Autophagy induction, suppressed Mtb growth |

This table summarizes the observed activation of key signaling molecules in macrophages infected with Mtb and treated with this compound, as reported in scientific literature. plos.org

In addition to inducing autophagy, this compound plays a role in promoting phagosome maturation, a critical process for killing intracellular bacteria that is often subverted by Mtb. plos.orgresearchgate.netmdpi.com Phagosome maturation involves the fusion of the phagosome containing the bacterium with lysosomes to form a phagolysosome, an acidic and enzyme-rich environment that destroys the pathogen. mit.edu Studies using fluorescence microscopy have shown that this compound treatment promotes the colocalization of Mtb-containing phagosomes with both early (EEA1) and late (LAMP-1) phagosomal markers. plos.org This indicates that this compound helps overcome the Mtb-induced block in phagosome maturation, facilitating the delivery of the bacteria to degradative compartments within the cell. plos.org

This compound also strengthens the host's antibacterial arsenal (B13267) by increasing the production of key antimicrobial mediators in Mtb-infected macrophages. nih.govbiorxiv.orgelsevierpure.com This response is part of the broader inflammatory and innate immune activation triggered by the compound. plos.org

One of the key antimicrobial mediators enhanced by this compound is nitric oxide (NO). nih.govplos.orgresearchgate.net Nitric oxide is a gaseous signaling molecule and a potent microbicidal agent produced by macrophages that plays a crucial role in the host defense against Mtb. frontiersin.orgkoreascience.kr In studies involving Mtb-infected Raw264.7 macrophage cells, treatment with this compound was shown to increase the production of NO. plos.orgresearchgate.net This enhanced synthesis of NO contributes directly to the inhibition of intracellular Mtb growth, working in concert with autophagy to clear the infection. plos.org The production of NO, along with pro-inflammatory cytokines like TNF-α, is also regulated by the ERK1/2 and NF-κB signaling pathways. nih.govplos.org

Table 2: Research Findings on this compound's Bioactivity against Mtb

| Mechanism | Specific Effect | Key Molecules/Markers Involved | Signaling Pathway |

| Autophagy Induction | Controls intracellular Mtb growth | LC3-I to LC3-II conversion | ERK1/2 |

| Phagosome Maturation | Promotes fusion with lysosomes | EEA1, LAMP-1 | Not specified |

| Antimicrobial Production | Enhances killing of Mtb | Nitric Oxide (NO), TNF-α | ERK1/2, NF-κB |

This table provides a summary of the cellular and molecular mechanisms underlying the antimycobacterial activity of this compound. nih.govplos.orgresearchgate.net

Enhancement of Antimicrobial Mediator Production

Tumor Necrosis Factor-alpha (TNF-α) Production

This compound has been shown to modulate the production of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), a critical mediator in the host's immune response to pathogens. nih.gov Studies on macrophages infected with Mycobacterium tuberculosis (Mtb) have demonstrated that this compound can enhance the production of TNF-α. plos.orgmdpi.com This effect is particularly pronounced when used in combination with the anti-tuberculosis drug rifampicin (B610482), where a synergistic increase in TNF-α production is observed. nih.govresearchgate.netelsevierpure.com The heightened production of this pro-inflammatory cytokine is linked to the activation of the ERK1/2 and NF-κB signaling pathways, contributing to an improved host defense mechanism against the intracellular pathogen. nih.govplos.orgakjournals.com This targeted enhancement of TNF-α is a key component of this compound's ability to help control Mtb growth within macrophages. plos.orgresearchgate.net

Table 1: Effect of this compound on TNF-α Production in Mtb-Infected Macrophages

| Treatment Condition | Observed Effect on TNF-α | Associated Signaling Pathway | Reference |

|---|---|---|---|

| This compound alone | Increased production | ERK1/2, NF-κB | plos.org |

| This compound + Rifampicin | Synergistic and potent suppression of Mtb growth via high TNF-α production | ERK1/2, NF-κB | nih.govresearchgate.netelsevierpure.comnih.gov |

Nuclear Factor-kappa B (NF-κB) Pathway Activation

The immunomodulatory effects of this compound are significantly mediated through its influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. plos.org Research has shown that in Mtb-infected macrophages, treatment with this compound leads to the activation of this critical pathway. nih.govakjournals.com This activation is characterized by increased levels of phosphorylated IκB-α and the phosphorylated NF-κB p65 subunit. plos.org The activation of the NF-κB pathway is a crucial step that initiates the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, thereby enhancing the host's ability to combat the infection. nih.govplos.org This mechanism underscores this compound's role as a modulator of innate immune responses. nih.govelsevierpure.com

Synergistic Effects with Established Anti-Tuberculosis Agents (e.g., Rifampicin)

A significant area of research has been the investigation of this compound's potential as an adjunct therapy in tuberculosis treatment. elsevierpure.com Studies have consistently reported a synergistic effect when this compound is combined with the first-line anti-tuberculosis drug, rifampicin. nih.govmicrobiologyresearch.org This combination therapy has been shown to be more effective at suppressing the intracellular growth of M. tuberculosis in macrophages than either agent alone. plos.orgresearchgate.net The mechanism behind this synergy involves the potentiation of host defense mechanisms, including the promotion of autophagy and a significant enhancement of TNF-α production. nih.govakjournals.comnih.gov By augmenting these cellular processes, the combination of this compound and rifampicin leads to more efficient killing of the intracellular bacteria. nih.govresearchgate.net These findings suggest that this compound could be developed as a host-directed therapy to improve the efficacy of existing anti-tuberculosis drug regimens. plos.orgresearchgate.net

Table 2: Synergistic Mechanisms of this compound with Rifampicin

| Combined Agents | Target Pathogen | Observed Synergistic Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| This compound + Rifampicin | Mycobacterium tuberculosis (intracellular) | Potent suppression of bacterial growth | Promotion of autophagy, Enhanced TNF-α production | nih.govplos.orgresearchgate.netelsevierpure.comnih.gov |

Anti-proliferative and Cytotoxic Activity Research

In addition to its immunomodulatory properties, this compound (often referred to as eurycomanone (B114608) in cancer research literature) has demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines. nih.govresearchgate.net Research has documented its efficacy against human lung cancer (A-549), breast cancer (MCF-7), and liver cancer (HepG2) cells. nih.govtargetmol.com These studies indicate that this compound can inhibit the proliferation of cancer cells in a dose-dependent manner, highlighting its potential as a basis for novel anti-cancer therapeutic development. targetmol.comresearchgate.net

Induction of Apoptosis (e.g., in HepG2 cells)

The primary mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. researchgate.net This has been specifically demonstrated in human hepatocellular carcinoma (HepG2) cells. targetmol.comglpbio.cn Treatment of HepG2 cells with this compound triggers the characteristic molecular and morphological changes associated with apoptosis, leading to the selective death of the cancer cells. targetmol.comherbalgram.org

The apoptotic process initiated by this compound involves the modulation of key regulatory proteins. researchgate.net Specifically, it causes an up-regulation of the p53 tumor suppressor protein. ump.edu.mytargetmol.com The activation and accumulation of p53, in turn, lead to an increase in the expression of the pro-apoptotic protein Bax. researchgate.netherbalgram.org Bax plays a crucial role in the mitochondrial pathway of apoptosis, and its up-regulation is a critical step in committing the cell to apoptosis. ump.edu.my

Complementing the up-regulation of pro-apoptotic proteins, this compound also mediates the down-regulation of the anti-apoptotic protein Bcl-2. ump.edu.mytargetmol.comherbalgram.org Bcl-2 functions to inhibit apoptosis, and its reduced expression shifts the cellular balance in favor of cell death. researchgate.net The concurrent up-regulation of Bax and down-regulation of Bcl-2 by this compound effectively dismantles the cell's anti-apoptotic defenses, ensuring the efficient execution of the apoptotic program in cancer cells like HepG2. ump.edu.myresearchgate.net

Table 3: Modulation of Apoptotic Proteins by this compound (Eurycomanone) in Cancer Cells

| Protein | Function | Effect of this compound | Cell Line Example | Reference |

|---|---|---|---|---|

| p53 | Tumor Suppressor | Up-regulation | HepG2, HeLa | ump.edu.mytargetmol.comresearchgate.net |

| Bax | Pro-apoptotic | Up-regulation | HepG2, HeLa | targetmol.comresearchgate.netherbalgram.org |

| Bcl-2 | Anti-apoptotic | Down-regulation | HepG2, HeLa | ump.edu.mytargetmol.comresearchgate.netherbalgram.org |

Cell Cycle Arrest Induction (e.g., G2/M phase)

There is no specific information available in the public scientific literature detailing the induction of cell cycle arrest by this compound. Studies on other novel compounds have demonstrated mechanisms involving the arrest of cancer cells in the G2/M phase, but similar molecular insights for this compound are not documented in accessible research. nih.govnih.govmdpi.comfrontiersin.orgsemanticscholar.org

Antimalarial Activity Research

While various plant metabolites and synthetic compounds are actively researched for their effectiveness against Plasmodium falciparum, specific studies on this compound's antimalarial activity are not detailed in the available literature.

Specific data on the efficacy of this compound against the chloroquine-resistant (W2) and chloroquine-sensitive (D6) clones of Plasmodium falciparum are not available in the public domain. Research on antimalarial compounds often specifies the clones tested to determine the spectrum of activity against resistant strains, but such data for this compound could not be located. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net

Antifertility / Spermatogenesis Regulation Research

Investigations into the potential antifertility effects or its role in regulating spermatogenesis specifically attributed to this compound are not described in the available scientific literature. Research in this area often focuses on hormonal and enzymatic pathways, but a direct link to this compound has not been established in accessible sources. nih.gov

No specific studies were found that investigate or confirm the ability of this compound to act as a phosphodiesterase inhibitor as a mechanism for regulating fertility.

Similarly, there is no publicly available research that identifies this compound as an aromatase inhibitor. While aromatase inhibition is a known mechanism for affecting hormone balance and fertility, and various natural compounds are studied for this effect, this compound has not been documented in this context in the surveyed literature. news-medical.netnih.govnih.govresearchgate.netresearchgate.net

Enzyme Interaction and Modulation Studies

The Cytochrome P450 (CYP) superfamily of enzymes is crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. tci-thaijo.orgresearchgate.netexcli.de The potential for herbal compounds to modulate the activity of CYP isoforms is a significant area of research, as inhibition or induction of these enzymes can lead to clinically relevant herb-drug interactions. tci-thaijo.orgexcli.de Such interactions can alter the clearance of co-administered drugs, potentially leading to toxicity or reduced efficacy. researchgate.net

However, based on a review of the available scientific literature, there are no specific in vitro or in vivo studies that have investigated the modulatory effects of this compound on the activity of major Cytochrome P450 isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4. Research has been conducted on various other plant extracts and their interactions with CYP enzymes, but data directly pertaining to this compound is currently absent. nih.govnih.govresearchgate.netphcog.com Therefore, the potential of this compound to influence drug metabolism pathways via CYP modulation remains an uninvestigated area.

While information on this compound's role in classical drug metabolism is lacking, research has elucidated its interaction with other key enzymatic pathways related to cellular signaling and immune response. Studies have focused on its effects within macrophages infected with Mycobacterium tuberculosis (Mtb). nih.govelsevierpure.comresearchgate.net

Research indicates that this compound's mechanism of action against Mtb involves the modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.govelsevierpure.comresearchgate.net This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates various cellular processes. bmbreports.org Treatment with this compound has been shown to induce autophagy and enhance the production of antibacterial mediators in Mtb-infected macrophages, an effect mediated through the activation of the ERK1/2 pathway. nih.govelsevierpure.com Furthermore, in combination with the anti-TB drug rifampicin, this compound promotes the production of the pro-inflammatory cytokine TNF-α through both ERK1/2 and NF-κB-mediated signaling pathways, synergistically suppressing intracellular Mtb. nih.govresearchgate.net

The table below summarizes the key enzymatic and signaling pathway components modulated by this compound in the context of Mtb infection.

| Pathway Component | Role in Pathway | Observed Effect of this compound |

| ERK1/2 | Key kinase in the MAPK signaling cascade | Activation/Phosphorylation |

| NF-κB | Transcription factor regulating immune response and inflammation | Activation |

| Autophagy | Cellular degradation process | Induction |

| TNF-α | Pro-inflammatory cytokine | Increased production |

Anti-ulcer Activity Research

This compound is a quassinoid isolated from the medicinal plant Eurycoma longifolia Jack. nih.govresearchgate.net In traditional medicine, this plant has been reportedly used to treat a variety of ailments, including ulcers. researchgate.net

Despite the traditional use of the source plant for gastrointestinal issues, a review of current scientific literature reveals a lack of specific studies investigating the direct anti-ulcer or gastroprotective activity of the isolated compound, this compound. While the broader ethnobotanical context suggests a potential for such activity, dedicated experimental research on this compound using established models of gastric lesions, such as pylorus ligation or ethanol-induced ulcers, has not been published. nih.govmdpi.comyoutube.com Therefore, the efficacy and mechanism of action of this compound as an anti-ulcer agent remain to be scientifically validated.

Lipolytic Activity Research

Lipolysis is the metabolic process involving the breakdown of triglycerides stored in adipose tissue into free fatty acids and glycerol, a crucial pathway for energy mobilization. frontiersin.orgnih.gov This process is tightly regulated by a complex interplay of hormones and intracellular signaling pathways. frontiersin.orgnih.gov

Currently, there is no scientific research available that investigates the lipolytic activity of this compound. Searches of scientific databases did not yield any studies examining the effect of this compound on triglyceride breakdown in adipocytes or its influence on the key enzymes involved in lipolysis, such as adipose triglyceride lipase (B570770) (ATGL) or hormone-sensitive lipase (HSL). e-dmj.org

The cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) pathway is a primary signaling cascade that stimulates lipolysis. frontiersin.orgnih.gove-dmj.org Hormonal signals, such as catecholamines, activate adenylyl cyclase, leading to a rise in intracellular cAMP and subsequent activation of PKA. frontiersin.orgmdpi.com PKA then phosphorylates key proteins like perilipin and hormone-sensitive lipase (HSL), initiating the breakdown of triglycerides. e-dmj.orgmdpi.com

As there is no available research on the lipolytic activity of this compound, there is consequently no information regarding the involvement of the PKA pathway in such a process. The relationship between this compound and the PKA signaling cascade in the context of lipid metabolism has not been explored in the scientific literature.

Antiviral Activity Research

While natural products are a significant source for the discovery of novel antiviral agents, the bioactivity of this compound appears to be focused elsewhere based on current research. mdpi.commdpi.com Extensive literature details the potent antibacterial activity of this compound, specifically its ability to control the growth of intracellular Mycobacterium tuberculosis by modulating host macrophage responses. nih.govelsevierpure.comresearchgate.net

However, a thorough review of scientific publications indicates a lack of studies investigating the antiviral properties of this compound. No research has been published examining its efficacy against any specific viruses or elucidating potential mechanisms of antiviral action, such as the inhibition of viral entry, replication, or release. Therefore, the potential of this compound as an antiviral agent remains unknown.

Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 Main Protease, Papain-like Protease, RNA-dependent RNA Polymerase)

Following a comprehensive review of available scientific literature, no specific research findings or data tables detailing the inhibitory effects of this compound on SARS-CoV-2 viral replication enzymes, including the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), were identified.

The replication of SARS-CoV-2 is critically dependent on the function of these enzymes. The main protease and papain-like protease are essential for processing viral polyproteins into functional proteins required for viral replication and assembly. nih.govembopress.orgumassmed.eduflintbox.comnih.gov The RNA-dependent RNA polymerase is the key enzyme responsible for replicating the viral RNA genome. nih.govnih.govfiu.edu Therefore, these enzymes are significant targets for the development of antiviral therapies. nih.govnih.govnih.govmdpi.com

While extensive research has been conducted to identify inhibitors of these crucial viral enzymes, there is currently no published data specifically investigating the bioactivity of this compound in this context. nih.govnih.govrsc.org Studies on other natural and synthetic compounds have demonstrated various levels of inhibitory activity against these enzymes, highlighting the potential of this therapeutic strategy. researchgate.netmdpi.commdpi.com However, without specific mechanistic studies on this compound, its potential to inhibit these or any other viral enzymes remains unknown.

Further research and in vitro enzymatic assays would be necessary to determine if this compound exhibits any inhibitory activity against SARS-CoV-2 replication enzymes. Such studies would provide the foundational data required to understand its potential antiviral mechanisms at a molecular level.

Preclinical Research Models and Experimental Methodologies

In vitro Cell Culture Systems

In vitro studies have been fundamental in characterizing the cellular and molecular effects of Pasakbumin-A. These systems offer controlled environments to investigate the compound's impact on specific cell types and pathogens.

The primary focus of published research on this compound has been on its immunomodulatory effects within the context of mycobacterial infection, predominantly using the Raw264.7 macrophage cell line.

Raw264.7 Macrophages: This murine macrophage cell line has been the principal model for investigating the effects of this compound on host cells infected with Mycobacterium tuberculosis. Studies have shown that this compound does not exhibit a direct bactericidal effect but instead modulates the host macrophage response to control intracellular bacterial growth. nih.govbiorxiv.org Research indicates that this compound significantly inhibits the proliferation of M. tuberculosis within Raw264.7 cells. nih.govelsevierpure.com This inhibitory action is attributed to the compound's ability to induce autophagy, a cellular process for degrading and recycling cellular components, which plays a critical role in eliminating intracellular pathogens. nih.govbiorxiv.org

The mechanism involves the activation of the ERK1/2 signaling pathway. nih.govbiorxiv.org Furthermore, treatment with this compound leads to an increased production of key antibacterial mediators, including Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO), through both ERK1/2- and NF-κB-mediated signaling pathways. nih.gov When used in combination with the anti-tuberculosis drug rifampicin (B610482), this compound demonstrated a potentiation of the drug's ability to suppress intracellular mycobacteria. nih.govbiorxiv.org

Investigations using other specified immortalized mammalian cell lines such as HepG2, A549, MCF-7, 3T3-L1 adipocytes, and H9C2 cardiomyocytes in the context of this compound research have not been reported in the available scientific literature.

Table 1: Summary of this compound Research Findings in Raw264.7 Macrophages

| Parameter | Observation | Associated Signaling Pathway | Reference |

|---|---|---|---|

| Intracellular Bacterial Growth | Significant inhibition of M. tuberculosis H37Rv | - | nih.govelsevierpure.com |

| Autophagy Induction | Enhanced autophagy in infected macrophages | ERK1/2 | nih.govbiorxiv.org |

| TNF-α Production | Increased production | ERK1/2 and NF-κB | nih.gov |

| Nitric Oxide (NO) Production | Increased production | ERK1/2 and NF-κB | nih.gov |

| Combination with Rifampicin | Potently suppressed intracellular bacterial killing | ERK1/2 and NF-κB | nih.govbiorxiv.org |

Mycobacterium tuberculosis H37Rv: The virulent laboratory standard strain H37Rv of Mycobacterium tuberculosis has been used as the infectious agent in the in vitro cell culture models described above. nih.gov Experiments have been designed to assess the effect of this compound on the intracellular survival and proliferation of this bacterium within host macrophages. nih.govelsevierpure.com Notably, direct exposure of M. tuberculosis H37Rv to this compound in a cell-free culture medium did not inhibit its growth, indicating that the compound's antimycobacterial effect is host-directed rather than directly targeting the bacterium. nih.gov

A review of available scientific literature did not yield studies concerning the evaluation of this compound in parasitic culture systems, including against Plasmodium falciparum W2 and D6 clones.

Animal Models in Preclinical Studies

While in vitro studies provide valuable mechanistic insights, animal models are essential for understanding the physiological effects of a compound in a whole organism.

Current preclinical research on this compound has centered on in vitro experiments using cells of murine origin, specifically the Raw264.7 macrophage cell line. nih.govelsevierpure.com These studies have been instrumental in demonstrating the compound's ability to enhance host cell defense mechanisms against M. tuberculosis. nih.govbiorxiv.org However, based on the available scientific literature, these findings have not yet been extended to in vivo studies using live murine models of mycobacterial infection.

There are no published studies in the available scientific literature that have investigated the effects of this compound in rodent models of ulcer formation.

Advanced In Vitro and Ex Vivo Systems

The preclinical evaluation of novel therapeutic compounds increasingly relies on sophisticated in vitro and ex vivo models that more accurately recapitulate human physiology than traditional two-dimensional (2D) cell cultures. nih.govnih.gov These advanced systems aim to bridge the gap between animal models and human clinical trials, offering platforms with higher biological relevance for studying disease mechanisms and drug efficacy. nih.gov While research on this compound has utilized established in vitro macrophage models, the application of more complex systems like spheroids, organoids, and genetically engineered cell lines remains a prospective area for deeper mechanistic insights and target validation.

Initial in vitro studies have been crucial in elucidating the bioactivity of this compound. Research has demonstrated its ability to control the growth of Mycobacterium tuberculosis (Mtb) within infected mouse macrophages. nih.govplos.orgbiorxiv.orgelsevierpure.com These studies, utilizing cell lines such as Raw264.7, have shown that this compound inhibits intracellular Mtb growth by inducing autophagy and the production of antibacterial mediators. nih.govplos.org Specifically, the compound was found to enhance the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). plos.org The mechanism of action has been linked to the activation of the ERK1/2 and NF-κB signaling pathways. nih.govresearchgate.net Furthermore, combination studies with the anti-TB drug rifampicin showed a synergistic effect in suppressing intracellular Mtb by promoting autophagy and TNF-α production. plos.orgbiorxiv.orgresearchgate.net

While these findings are significant, the transition to advanced 3D culture systems and genetically tailored models could provide a more comprehensive understanding of this compound's therapeutic potential in the complex environment of human tissue.

Spheroids and Organoids in Drug Discovery

Spheroids and organoids are three-dimensional (3D) cell culture systems that have revolutionized preclinical drug discovery by offering models that more closely mimic the architecture and function of human tissues compared to traditional 2D cell cultures. nih.govresearchgate.net Organoids are derived from stem cells and can self-organize into structures that replicate the complexity of an organ, making them invaluable for modeling diseases and testing drug efficacy. nih.govtechnologynetworks.com These models are increasingly used in various fields, including oncology and infectious diseases, to provide more accurate predictions of drug responses. nih.govsciltp.com

For a compound like this compound, which has shown promise in modulating the host immune response to Mtb infection, organoid models could offer significant advantages. For instance, human lung organoids have been developed as a model for Mtb infection, allowing for the study of bacterial replication and host-pathogen interactions within a structured, multi-cellular lung environment that includes alveolar epithelial cells. plos.org Utilizing such a model could allow researchers to investigate the effects of this compound not just on isolated macrophages, but on the complex interplay between infected epithelial cells and immune cells within a tissue-like context. technologynetworks.com This would provide a more physiologically relevant assessment of its efficacy and its impact on the formation of granuloma-like structures, a key feature of tuberculosis pathology. plos.org

| Model Type | Description | Potential Application for this compound Research |

|---|---|---|

| Spheroids | Self-assembled 3D aggregates of one or more cell types, often used for cancer drug screening. sciltp.com | Could be used to create granuloma-like structures by co-culturing macrophages, lymphocytes, and fibroblasts to study the effect of this compound on the organization and function of these immune aggregates. |

| Organoids | Stem-cell derived, self-organizing 3D cultures that mimic the structure and function of a specific organ. nih.govnih.gov | Human lung organoids infected with Mtb could be used to evaluate the efficacy of this compound in a model that recapitulates the primary site of infection and includes multiple relevant cell types. plos.org |

Genetically Engineered Cell Lines for Target Validation and Efficacy Studies

Genetically engineered cell lines are powerful tools for target identification and validation in drug discovery. nih.gov Techniques such as CRISPR-Cas9 allow for the precise knockout, knockdown, or modification of specific genes, enabling researchers to confirm the role of a particular protein or pathway in a drug's mechanism of action. wjbphs.comcrownbio.com This approach is instrumental in establishing the functional relevance of potential therapeutic targets and ensuring that a drug is acting on its intended molecular target. wjbphs.com

In the context of this compound, research has identified the ERK1/2 and NF-κB signaling pathways as being central to its anti-mycobacterial activity in macrophages. nih.govresearchgate.net Genetically engineered cell lines could be employed to definitively validate these findings. For example, macrophage cell lines with specific knockouts of key proteins in the ERK1/2 or NF-κB pathways (e.g., ERK1, ERK2, or p65/RelA) could be utilized. By treating these knockout cell lines with this compound and observing whether the induction of autophagy and Mtb inhibition is diminished, researchers could confirm the dependency of the compound's effect on these specific pathways.

Furthermore, this technology can be used to explore potential off-target effects or to identify other signaling molecules involved in the cellular response to this compound. wjbphs.com This level of precision is critical for building a comprehensive understanding of the compound's pharmacology and for advancing its development as a potential host-directed therapy for tuberculosis. nih.gov

| Genetic Modification | Cell Line Model | Objective of Study | Potential Finding |

|---|---|---|---|

| CRISPR-mediated knockout of ERK1/2 | Macrophage cell line (e.g., Raw264.7 or THP-1) | To validate the role of the ERK1/2 pathway in this compound's mechanism of action. nih.govwjbphs.com | Loss of this compound-induced autophagy and Mtb inhibition would confirm the pathway's essential role. |

| Knockout of NF-κB subunit (e.g., p65/RelA) | Macrophage cell line | To confirm the involvement of NF-κB signaling in the production of inflammatory mediators. nih.govresearchgate.net | Reduced TNF-α production in response to this compound treatment would validate the pathway's involvement. |

| Overexpression of a potential target protein | Relevant cell line | To investigate if increased target expression enhances the effect of this compound. | A potentiated response to this compound could suggest a direct binding target. |

Molecular Mechanisms and Signaling Cascades

Mitogen-Activated Protein Kinase (MAPK) PathwayPasakbumin-A has been shown to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway in macrophages infected with Mycobacterium tuberculosis (Mtb).nih.govmdpi.comresearchgate.netakjournals.comsemanticscholar.orgresearchgate.netplos.orgbiorxiv.orgThis activation is a key mechanism through which this compound exerts its effects, including the control of intracellular Mtb growth, induction of autophagy, and modulation of inflammatory mediator production.nih.govresearchgate.netakjournals.complos.orgbiorxiv.orgStudies utilizing the MEK1/2 inhibitor U0126 demonstrated that blocking ERK1/2 activation abrogated the effects of this compound on Mtb growth and inflammatory mediator release, confirming the central role of this pathway.nih.govresearchgate.netplos.orgThe activation of ERK1/2 by this compound is also linked to the activation of the Nuclear Factor-kappa B (NF-κB) pathway and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO).nih.govplos.orgnih.govresearchgate.net

Table 1: Pasakbumin A's Impact on MAPK Signaling Pathway Activation in Mtb-Infected Macrophages

| Parameter / Treatment | Control (Mtb-infected) | Pasakbumin A (Mtb-infected) |

|---|---|---|

| ERK1/2 Phosphorylation | Baseline | Activated/Increased |

Autophagic Flux and Regulation (e.g., LC3, Beclin-1)this compound is a significant inducer of autophagy in Mtb-infected macrophages, which contributes to its ability to inhibit intracellular Mtb growth.nih.govmdpi.comakjournals.comsemanticscholar.orgresearchgate.netplos.orgbiorxiv.orgThis autophagic induction is mediated through the ERK1/2 signaling pathway.nih.govmdpi.comakjournals.comsemanticscholar.orgresearchgate.netplos.orgbiorxiv.orgAutophagy, a cellular process involving the degradation of cellular components through lysosomes, plays a crucial role as an innate defense mechanism against Mtb infection.nih.govmdpi.comnih.govplos.orgjcpres.comKey markers of autophagy, such as LC3-II, have been shown to increase following this compound treatment, indicating enhanced autophagosome formation.researchgate.netFurthermore, the combination of this compound with the anti-TB drug rifampicin (B610482) (RMP) synergistically enhanced autophagy and Mtb killing, suggesting a potent adjuvant effect.nih.govplos.orgbiorxiv.orgnih.govThe regulation of autophagy involves proteins like Beclin-1 and LC3, which are integral to autophagosome biogenesis and maturation.nih.govplos.orgjcpres.commdpi.com

Table 2: Pasakbumin A's Modulation of Autophagy Markers in Mtb-Infected Macrophages

| Parameter / Treatment | Control (Mtb-infected) | Pasakbumin A (Mtb-infected) |

|---|---|---|

| Intracellular Mtb Growth | Baseline | Significantly inhibited |

| LC3-II Levels | Baseline | Increased |

Inflammatory Mediator Production Pathways (e.g., NO, TNF-α)this compound significantly enhances the production of key inflammatory mediators, specifically Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α), in Mtb-infected macrophages.nih.govplos.orgplos.orgThis effect is mediated through the activation of the ERK1/2 and NF-κB signaling pathways.nih.govplos.orgnih.govresearchgate.netTNF-α is a critical cytokine involved in initiating and amplifying inflammatory responses, recruiting immune cells, and promoting the production of other pro-inflammatory mediators.mdpi.comSimilarly, NO is a potent mediator involved in immune defense.mdpi.comnih.govNotably, while this compound promotes these pro-inflammatory mediators, it does not appear to increase the production of the anti-inflammatory cytokine IL-10.plos.orgplos.org

Table 3: Pasakbumin A's Influence on Inflammatory Mediator Production in Mtb-Infected Macrophages

| Parameter / Treatment | Control (Mtb-infected) | Pasakbumin A (Mtb-infected) |

|---|---|---|

| NO Production | Baseline | Increased |

| TNF-α Production | Baseline | Increased |

Host-Directed Therapy (HDT) Mechanismsthis compound is recognized as a potential candidate for host-directed therapy (HDT) strategies, particularly for tuberculosis (TB).nih.govplos.orgbiorxiv.orgnih.govHDT aims to modulate the host's immune system to combat pathogens, rather than targeting the pathogen directly.semanticscholar.orgresearchgate.netnih.govThe mechanisms by which this compound functions align with HDT principles by enhancing innate immune responses and modulating inflammatory processes.nih.govbiorxiv.orgnih.govSpecifically, its ability to induce autophagy via the ERK1/2 pathway, increase the production of antibacterial mediators like TNF-α and NO, and protect host cells from Mtb-induced death are key attributes for an HDT agent.nih.govresearchgate.netakjournals.complos.orgbiorxiv.orgnih.govThese actions collectively contribute to controlling intracellular Mtb growth and improving the host's defense mechanisms.nih.govbiorxiv.orgnih.gov

Compound List

this compound

Tumor Necrosis Factor-alpha (TNF-α)

Nitric Oxide (NO)

Extracellular signal-regulated kinases 1/2 (ERK1/2)

Microtubule-associated protein 1A/1B-light chain 3 (LC3)

Beclin-1

Nuclear Factor-kappa B (NF-κB)

p53

Bax

Bcl-2

Rifampicin (RMP)

Structure Activity Relationship Sar and Analogue Development Research

Comparative Analysis of Pasakbumin-A with Related Quassinoids (Pasakbumin-B, -C, -D) for Biological Activities

This compound belongs to the quassinoid family, a group of chemically complex and highly oxygenated triterpene lactones isolated from plants of the Simaroubaceae family, notably Eurycoma longifolia. The comparative analysis of this compound with its closely related analogues—Pasakbumin-B, -C, and -D—reveals a spectrum of shared and unique biological activities.

Initial studies on these four quassinoids demonstrated that this compound and Pasakbumin-B possess anti-ulcer properties. Furthermore, research has confirmed that this compound, -B, -C, and -D all exhibit strong cytotoxic activities against various human cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. nih.gov The evaluation of various quassinoids from E. longifolia has consistently shown their potential as antiproliferative agents against a panel of cancer cell lines. nih.govphcog.commdpi.com

A significant and distinct activity of this compound is its efficacy against Mycobacterium tuberculosis (Mtb). nih.gov Studies have shown that this compound can inhibit the intracellular growth of the virulent Mtb strain H37Rv within macrophages. nih.gov This anti-TB activity is noteworthy because it is achieved with little to no direct toxicity to the host macrophage cells, suggesting a host-directed therapeutic mechanism rather than direct bactericidal action. nih.gov this compound is believed to exert its effect by inducing autophagy in the host cells, a key cellular process for eliminating intracellular pathogens. nih.gov

The table below summarizes the reported biological activities of this compound and its analogues. While direct, side-by-side quantitative comparisons (e.g., IC₅₀ values) for all four compounds against the same targets are not consistently available across studies, the data indicates a strong potential for this class of compounds in various therapeutic areas.

| Compound | Reported Biological Activity | Target/Model |

|---|---|---|

| This compound | Anti-ulcer, Cytotoxicity, Anti-tuberculosis | - , A549 (Lung Cancer), MCF-7 (Breast Cancer), Mycobacterium tuberculosis (H37Rv) |

| Pasakbumin-B | Anti-ulcer, Cytotoxicity | - , A549 (Lung Cancer), MCF-7 (Breast Cancer) |

| Pasakbumin-C | Cytotoxicity | A549 (Lung Cancer), MCF-7 (Breast Cancer) |

| Pasakbumin-D | Cytotoxicity | A549 (Lung Cancer), MCF-7 (Breast Cancer) |

Elucidation of Pharmacophoric Features for Specific Target Interactions

A pharmacophore represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.govunina.it The development of a pharmacophore model is a key step in drug discovery, enabling virtual screening of large compound libraries to find new molecules with similar activity and guiding the design of more potent analogues. nih.govresearchgate.net These models are constructed by identifying common chemical features in a set of active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. unina.itmdpi.com

While a specific, experimentally validated pharmacophore model for this compound has not been detailed in the reviewed literature, its complex chemical structure provides clear indications of its potential pharmacophoric features. The structure of this compound is rich in functional groups that can participate in various non-covalent interactions with a biological target.

Key potential pharmacophoric features of this compound include:

Hydrogen Bond Acceptors: The multiple oxygen atoms present in the lactone ring, hydroxyl groups, and ether linkages can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The hydroxyl (-OH) groups on the quassinoid skeleton are primary sites for hydrogen bond donation.

Hydrophobic Regions: The rigid, polycyclic carbon skeleton of the triterpenoid (B12794562) core provides a significant hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions within a target's binding pocket.

Stereochemical Centers: The molecule possesses numerous chiral centers, meaning its three-dimensional shape is highly defined. This specific stereochemistry is critical for a precise fit into a target's binding site, making it a crucial component of its pharmacophore.

Identifying which of these features are essential for each of this compound's biological activities (e.g., cytotoxicity vs. anti-tuberculosis) is a fundamental goal of SAR studies and would require the generation and validation of specific pharmacophore models for each target. nih.gov

Molecular Docking and Computational Chemistry Studies

Molecular docking and other computational chemistry techniques are powerful tools for investigating the interactions between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein or enzyme, at an atomic level. ijpsr.compensoft.net These in silico methods predict the preferred orientation and conformation of a ligand when bound to a target, and they can estimate the strength of this interaction, often expressed as a binding affinity or docking score. pensoft.netnih.gov

The binding affinity between a ligand and an enzyme is a measure of the strength of their interaction and is a critical determinant of the ligand's potency. nih.govresearchgate.net In molecular docking simulations, this is often represented by a scoring function that calculates the binding energy, typically in kcal/mol, with more negative values indicating a stronger and more favorable interaction. researchgate.net

While specific molecular docking studies targeting this compound are not extensively detailed in the available literature, research on other quassinoids from E. longifolia provides valuable insight into how this class of compounds might interact with enzyme targets. For example, a computational study evaluated the binding of twelve different quassinoids from E. longifolia to dihydrofolate reductase (DHFR), a known target for anticancer drugs. mdpi.com The results showed that eleven of these quassinoids had better predicted binding energies than methotrexate, a clinically used DHFR inhibitor. mdpi.com These interactions were stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. mdpi.com

The following table illustrates the type of data generated from such molecular docking studies, showing predicted binding affinities for representative natural product inhibitors against a potential enzyme target.

| Compound (Example) | Target Enzyme (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Quassinoid Analogue 1 | Dihydrofolate Reductase (DHFR) | -9.58 | Asp31, Phe34, Arg70 |

| Quassinoid Analogue 2 | Dihydrofolate Reductase (DHFR) | -8.91 | Asp31, Ile60, Tyr121 |

| Natural Product Inhibitor X | Mycobacterial Protein Kinase B (PknB) | -11.4 | Val28, Ala41, Asp100 |

| Methotrexate (Reference Drug) | Dihydrofolate Reductase (DHFR) | -7.80 | Asp31, Phe34, Arg70 |

Note: The data in this table is illustrative and based on findings for related compounds to demonstrate the principles of molecular docking analysis. researchgate.netmdpi.com

In silico screening, also known as virtual screening, uses computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This process, often guided by pharmacophore models or the structure of a target's binding site, significantly accelerates the initial stages of drug discovery. mdpi.com

Once a "hit" compound like this compound is identified, the process of lead optimization begins. This involves designing and synthesizing new analogues of the lead compound with the goal of improving its properties, such as:

Enhanced Potency: Modifying the structure to achieve stronger binding affinity with the target.

Improved Selectivity: Altering the molecule to reduce its binding to off-target proteins, which can help minimize side effects.

Better Pharmacokinetic Properties: Adjusting the chemical structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Computational tools are integral to modern lead optimization. nih.gov By simulating how small chemical modifications to this compound might affect its binding affinity or its drug-like properties (e.g., solubility, membrane permeability), researchers can prioritize which analogues to synthesize and test in the laboratory, saving considerable time and resources. mit.edu This iterative cycle of computational design, chemical synthesis, and biological testing is central to developing a promising lead compound into a viable drug candidate.

Advanced Analytical and Bioanalytical Methodologies in Pasakbumin a Research

Quantitative Bioassays for Biological Activity Assessment (e.g., IC50, EC50 determination)

Quantitative bioassays are fundamental for determining the potency and efficacy of compounds like Pasakbumin-A. The Half-Maximal Inhibitory Concentration (IC50) and Half-Maximal Effective Concentration (EC50) are key metrics used in this regard. The IC50 represents the concentration of an inhibitor required to inhibit a specific biological process or response by 50%, while the EC50 is the concentration of a drug that produces half of the maximum response. These values are typically determined through dose-response curve analyses, often employing cell viability assays. While specific IC50 or EC50 values for this compound in controlling Mtb growth or modulating specific cellular pathways are not detailed in the provided literature, these assays are critical for characterizing its potency and comparing its efficacy against other agents. For instance, studies investigating compounds that inhibit microbial growth or cellular damage would utilize such assays to establish concentration-dependent effects, thereby quantifying the compound's effectiveness. graphpad.compromegaconnections.commdpi.com

Immunological Assays (e.g., ELISA for cytokine detection)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are vital for quantifying the production of signaling molecules like cytokines in response to treatment with this compound. Research has demonstrated that this compound treatment in Mtb-infected macrophages leads to altered cytokine profiles. Specifically, ELISA has been employed to measure the levels of pro-inflammatory Tumor Necrosis Factor-alpha (TNF-α) and anti-inflammatory Interleukin-10 (IL-10) in cell culture supernatants. Findings indicate that this compound significantly increases TNF-α production, a key mediator of immune response against intracellular pathogens, while its effect on IL-10 levels is less pronounced or absent. nih.govplos.orgresearchgate.net

Table 1: Cytokine Production in this compound Treated Macrophages

| Cytokine | Treatment Group | Measured Level (Relative) | Reference |

| TNF-α | Mtb-infected + this compound | Increased | nih.govplos.orgresearchgate.net |

| IL-10 | Mtb-infected + this compound | Not increased/Unchanged | nih.govplos.orgresearchgate.net |

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is a cornerstone technique for assessing the expression levels of specific proteins, providing insights into the molecular signaling pathways affected by this compound. Studies have utilized Western blotting to examine the impact of this compound on proteins involved in key cellular pathways, including the NF-κB and MAPK signaling cascades, as well as proteins associated with apoptosis and autophagy. For example, this compound treatment has been shown to enhance the phosphorylation of ERK1/2 (p-ERK), indicating activation of the MAPK pathway. It also influences autophagy-related proteins, such as increasing the ratio of LC3-II (a marker of autophagosome formation) and affecting proteins like cleaved cathepsin D, Bax, and Bcl-xL, which are involved in apoptosis. Furthermore, the expression of NOS2, an enzyme involved in nitric oxide production, has been analyzed via Western blot. nih.govplos.orgresearchgate.net

Table 2: Protein Expression Changes Mediated by this compound

| Protein Target | Signaling Pathway/Process | Observed Change with this compound | Reference |

| p-ERK | MAPK signaling | Increased | nih.govplos.orgresearchgate.net |

| Total ERK | MAPK signaling | Unchanged/Baseline | nih.govplos.orgresearchgate.net |

| IκBα | NF-κB signaling | Increased | nih.govplos.org |

| LC3-II | Autophagy | Increased | nih.govplos.orgresearchgate.net |

| Cleaved Cathepsin D | Autophagy/Lysosomal pathway | Increased | nih.gov |

| Bax | Apoptosis | Decreased | nih.gov |

| Bcl-xL | Apoptosis | Increased | nih.gov |

| NOS2 | Nitric Oxide Synthesis | Increased | nih.govplos.org |

Immunofluorescence Staining for Cellular Localization Studies (e.g., LC3)

Immunofluorescence staining is employed to visualize the subcellular localization of proteins, offering critical spatial information about cellular processes. In the context of this compound research, this technique is particularly useful for studying autophagy, a cellular process implicated in host defense against Mtb. Autophagy is commonly monitored by observing the formation of LC3-positive puncta, which represent autophagosomes. Studies have used immunofluorescence to detect endogenous LC3 and its conversion to LC3-II in this compound treated cells, noting an increase in LC3 puncta formation, indicative of enhanced autophagy. This technique allows researchers to confirm the compound's ability to induce autophagosome biogenesis and assess its colocalization with cellular markers. nih.govresearchgate.netplos.orgnih.govresearchgate.net

Colony-Forming Unit (CFU) Assays for Antimicrobial Efficacy

The Colony-Forming Unit (CFU) assay is a standard method for quantifying viable bacterial populations, making it essential for assessing the antimicrobial efficacy of compounds like this compound against intracellular pathogens. In studies investigating this compound's effect on M. tuberculosis within macrophages, CFU assays were performed by lysing infected cells and plating serial dilutions onto agar. After incubation, the number of colonies formed directly correlates with the number of viable intracellular bacteria. Results from these assays have consistently shown that this compound significantly reduces intracellular Mtb growth, thereby demonstrating its antimicrobial activity. nih.govplos.orgplos.org

Table 3: Antimicrobial Efficacy of this compound via CFU Assay

| Treatment Group | Intracellular Mtb Load (CFU) | Reference |

| Mtb-infected macrophages (Control) | Higher | nih.govplos.orgplos.org |

| Mtb-infected macrophages + this compound (10 µM) | Significantly Lower | nih.govplos.orgplos.org |

Flow Cytometry for Cellular Processes Analysis (e.g., Cell death via Annexin-V/PI)

Flow cytometry, coupled with fluorescent probes like Annexin V and Propidium Iodide (PI), is a powerful method for analyzing cellular processes such as apoptosis and necrosis. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI, a membrane-impermeant dye, enters cells with compromised membrane integrity, staining the nucleus of late apoptotic or necrotic cells. By analyzing cells stained with both Annexin V and PI, researchers can differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. Studies have utilized this technique to demonstrate that this compound protects Mtb-infected macrophages from Mtb-induced cell death, showing a reduction in the population of apoptotic and necrotic cells. nih.govnih.govbosterbio.com

Spectrophotometric Assays (e.g., Griess method for NO detection, Sulphorhodamine B assay for cell viability)

Spectrophotometric assays are widely used for quantifying specific molecules or cellular states. The Griess assay is a colorimetric method used to detect nitrite (B80452), a stable oxidation product of nitric oxide (NO), in biological samples. It involves the reaction of nitrite with sulfanilic acid in acidic conditions to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye that can be measured spectrophotometrically at 548 nm. Research has shown that this compound treatment in Mtb-infected macrophages leads to an increase in NO production, as detected by the Griess assay. nih.govplos.orgresearchgate.netrsc.orgbiotium.comthermofisher.compromega.comresearchgate.netmdpi.com While Sulphorhodamine B (SRB) assay is a common method for assessing cell viability and proliferation by measuring cellular protein content, and is conceptually linked to IC50 determination, the specific use of SRB for this compound is not explicitly detailed in the provided snippets. However, general cell viability assessments, including trypan-blue exclusion, are mentioned in conjunction with this compound studies. plos.org

Table 4: Nitric Oxide (NO) Production in this compound Treated Macrophages

| Treatment Group | NO Production (Nitrite Level) | Reference |

| Mtb-infected macrophages (Control) | Baseline | nih.govplos.orgresearchgate.net |

| Mtb-infected macrophages + this compound (10 µM) | Increased | nih.govplos.orgresearchgate.net |

Compound Names Mentioned:

this compound

Rifampicin (B610482) (RMP)

Isoniazid (INH)

Pyrazinamide (PZA)

U0126

Propidium Iodide (PI)

Annexin V

LC3 (Microtubule-associated protein 1A/1B-light chain 3)

TNF-α (Tumor Necrosis Factor-alpha)

IL-10 (Interleukin-10)

NOS2 (Nitric Oxide Synthase 2)

Bax (Bcl-2-associated X protein)

Bcl-xL (Bcl-2-like protein 1)

Cathepsin D

Future Research Directions and Translational Challenges

Development of Pasakbumin-A as a Novel Therapeutic Agent or Adjuvant

The inherent properties of this compound suggest its utility as both a standalone therapeutic agent and a valuable adjunct to existing treatment regimens. Future research will focus on optimizing its application in these capacities.

This compound shows considerable promise as a Host-Directed Therapeutic (HDT) agent, particularly in the context of infectious diseases like tuberculosis. Its ability to modulate host cellular mechanisms, rather than directly targeting the pathogen, offers a strategy to circumvent antimicrobial resistance and reduce drug toxicity nih.govresearchgate.netbiorxiv.org. Specifically, this compound has been shown to inhibit intracellular Mtb growth by inducing autophagy via the ERK1/2-mediated signaling pathway nih.govbiorxiv.org. Furthermore, it promotes the production of antibacterial mediators, such as Tumor Necrosis Factor-alpha (TNF-α), and enhances phagosomal maturation in Mtb-infected macrophages researchgate.netmdpi.com. Future research should aim to:

Elucidate detailed signaling cascades: A deeper understanding of how this compound activates pathways like ERK1/2 and NF-κB, and their precise downstream effects on autophagy and cytokine production, is crucial for optimizing its HDT potential nih.govresearchgate.netmdpi.comnih.gov.

Enhance host cell resilience: Investigating mechanisms by which this compound protects host cells from Mtb-induced death and apoptosis will be key to its development as an HDT strategy nih.govbiorxiv.org.

Explore broader infectious disease applications: Given its immune-modulatory and autophagy-inducing properties, this compound could be explored in HDT strategies for other intracellular pathogens that subvert host cell processes.

The established efficacy of this compound when combined with anti-TB drugs like rifampicin (B610482) (RMP) highlights its potential as an adjuvant therapy nih.govresearchgate.netbiorxiv.orgnih.gov. Future research should focus on expanding this understanding:

Optimizing combination therapies: Studies are needed to determine the synergistic effects of this compound with various anti-TB drugs, including those used for multidrug-resistant TB (MDR-TB), to identify optimal treatment combinations nih.govbiorxiv.orgnih.gov.

Repositioning for other indications: Beyond TB, this compound's reported cytotoxic effects on cancer cell lines, such as HepG2 and A549, by inducing apoptosis targetmol.com, suggest potential for drug repositioning in oncology. Research could investigate its efficacy and mechanisms in various cancer models, potentially as an adjuvant to chemotherapy or immunotherapy.

Investigating adjuvant roles in other diseases: Its immunomodulatory effects, particularly the induction of TNF-α, could be explored for adjuvant applications in other inflammatory or immune-related disorders, provided safety profiles are established in future studies.

Addressing Research Gaps and Advancing Preclinical Discovery

Despite promising preclinical findings, several research gaps need to be addressed to facilitate the advancement of this compound towards clinical application.

Comprehensive mechanistic insights: While key pathways like ERK1/2 and autophagy induction are identified, a complete understanding of this compound's molecular targets and downstream effects across different cellular contexts is still developing nih.govbiorxiv.orgresearchgate.netmdpi.comnih.govnih.gov. Further research is required to map its complete interaction network.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for determining effective dosing and delivery strategies medchemexpress.comnih.govnih.gov. Understanding its pharmacodynamics in relevant disease models is also critical.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure impact its biological activity could lead to the development of more potent and selective derivatives with improved therapeutic indices.

In vitro and in vivo efficacy validation: While initial studies show efficacy in cell lines and mouse models, broader validation across diverse preclinical models is necessary to confirm its therapeutic potential and identify any limitations.

Integration of Multidisciplinary Approaches (e.g., Bioinformatics, Molecular Biology, Immunological Approaches)

The complex biological actions of this compound necessitate an integrated, multidisciplinary research approach.

Bioinformatics: Computational approaches can be leveraged to identify novel molecular targets of this compound, predict its interactions within complex biological networks, and analyze large-scale genomic or proteomic data from treated cells or tissues. This can accelerate the discovery of new therapeutic applications and elucidate resistance mechanisms nih.govnih.gov.

Molecular Biology: Advanced molecular biology techniques, including CRISPR-Cas9 gene editing, transcriptomics, and proteomics, are vital for dissecting the precise molecular mechanisms underlying this compound's effects on autophagy, signaling pathways (ERK1/2, NF-κB), and cellular apoptosis nih.govresearchgate.netmdpi.comnih.gov.

Immunological Approaches: Comprehensive immunological profiling of this compound's impact on various immune cell populations (e.g., macrophages, T cells, B cells) and cytokine profiles (e.g., TNF-α, interleukins) is crucial. This would involve flow cytometry, cytokine assays, and potentially cellular co-culture experiments to fully understand its immunomodulatory effects and potential for immune-based therapies nih.govresearchgate.netmdpi.comnih.govnih.gov.

Exploration of this compound in Novel Disease Models

While its anti-TB activity is well-documented, this compound's potential extends to other disease areas, warranting exploration in novel models.

Inflammatory Diseases: Given its modulation of inflammatory mediators like TNF-α, this compound could be investigated in preclinical models of chronic inflammatory conditions, such as inflammatory bowel disease or rheumatoid arthritis.

Metabolic Disorders: Some research suggests effects related to testosterone (B1683101) production and steroidogenesis medchemexpress.com, which could open avenues for exploring its role in metabolic or endocrine disorders.

Other Infectious Diseases: Its ability to enhance autophagy and host defense mechanisms might be beneficial against other intracellular pathogens, prompting investigation in models relevant to diseases like leishmaniasis or certain viral infections.

Oncology: As noted, its cytotoxic effects on cancer cell lines warrant further investigation in a wider array of cancer models, including xenograft and syngeneic models, to assess its therapeutic efficacy and potential as an adjuvant targetmol.com.

Refinement of In Vitro and In Vivo Preclinical Models for Enhanced Translatability

Improving the translatability of preclinical findings to human clinical outcomes is a critical challenge. This requires refining the models used to study this compound.

Advanced In Vitro Models: Moving beyond simple macrophage cell lines, research could utilize more complex 3D cell culture models, co-culture systems involving multiple cell types, or patient-derived cell lines to better mimic the in vivo environment and predict human responses mdpi.com.

Sophisticated In Vivo Models: For TB research, utilizing animal models that more closely recapitulate human disease progression, including immunocompromised models or models with comorbidities, could provide more relevant data nih.gov. Furthermore, exploring animal models that exhibit specific inflammatory or metabolic dysfunctions could validate its potential in those disease areas.

Humanized Models: The development and use of humanized animal models, where human cells or tissues are engrafted, could offer a more direct assessment of this compound's efficacy and safety in a human-like system, significantly enhancing translatability.

Biomarker Development: Identifying and validating biomarkers that correlate with this compound's activity (e.g., specific autophagy markers, cytokine levels) in preclinical models can aid in monitoring therapeutic response and guiding clinical trial design.

Q & A

Q. What computational approaches can predict this compound’s metabolite profiles and potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.